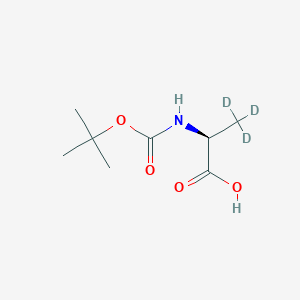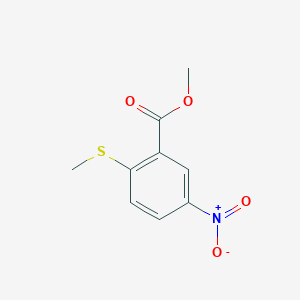![molecular formula C8H7NOS2 B065256 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione CAS No. 171874-47-8](/img/structure/B65256.png)
4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)benzo[d]thiazole-2(3H)-thione, also known as HMBT, is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. HMBT belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione is not fully understood. However, it has been proposed that 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth. 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has also been shown to interact with the estrogen receptor, leading to the inhibition of estrogen-dependent breast cancer cell growth.
Biochemical and Physiological Effects:
4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to exhibit various biochemical and physiological effects. For example, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, making it a potential candidate for the treatment of Alzheimer's disease, skin hyperpigmentation, and type 2 diabetes, respectively. Moreover, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its easy synthesis method and high purity. Moreover, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to exhibit significant biological activities at low concentrations, making it a cost-effective candidate for further studies. However, one of the limitations of using 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione. One of the potential areas of research is the development of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione-based antimicrobial agents for the treatment of drug-resistant bacterial and fungal infections. Another potential area of research is the development of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione-based anticancer agents for the treatment of various types of cancer. Moreover, further studies are needed to elucidate the mechanism of action of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione and its potential targets in various biological systems.
Méthodes De Synthèse
4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione can be synthesized by the reaction of 2-mercaptobenzoic acid with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione as a yellow crystalline solid. The purity of the synthesized product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been extensively studied for its potential biological activities. It has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains, including drug-resistant ones. 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Numéro CAS |
171874-47-8 |
|---|---|
Nom du produit |
4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione |
Formule moléculaire |
C8H7NOS2 |
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)9-8(11)12-6/h1-3,10H,4H2,(H,9,11) |
Clé InChI |
WPLOQDMZUMDHQK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)CO |
SMILES canonique |
C1=CC(=C2C(=C1)SC(=S)N2)CO |
Synonymes |
2(3H)-Benzothiazolethione,4-(hydroxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



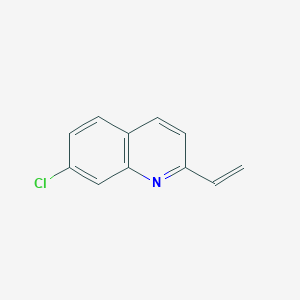
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
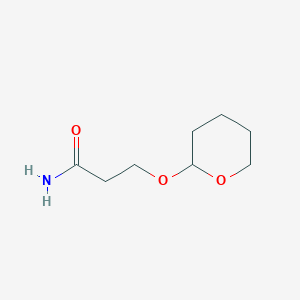

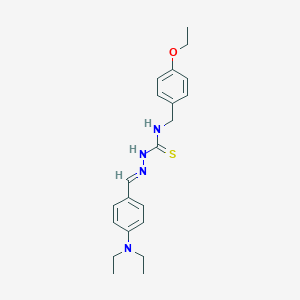
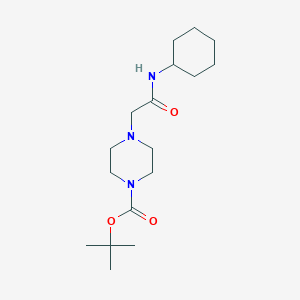
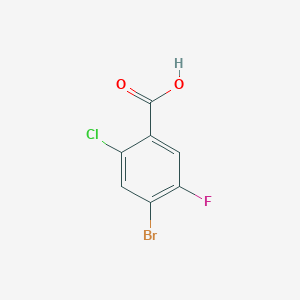
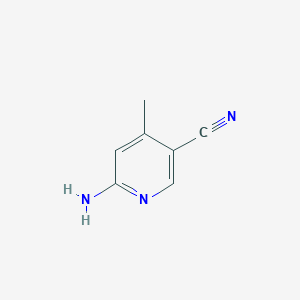

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)

